molecular formula C11H14ClNO B3037009 2-chloro-N-(2,3-dimethylphenyl)propanamide CAS No. 400755-54-6

2-chloro-N-(2,3-dimethylphenyl)propanamide

Cat. No. B3037009
CAS RN: 400755-54-6
M. Wt: 211.69 g/mol
InChI Key: RPCIFFJGMDXANG-UHFFFAOYSA-N
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Description

“2-chloro-N-(2,3-dimethylphenyl)propanamide” is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with two methyl groups and an amide group . The SMILES representation of the molecule is CC1=C(C(=CC=C1)NC(=O)C(C)Cl)C .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, boiling point of 180.0±23.0 °C at 760 mmHg, vapour pressure of 0.9±0.3 mmHg at 25°C, and a molar refractivity of 33.8±0.3 cm3 .

Scientific Research Applications

Organic Nonlinear Material Research

  • Electro-Optic and Non-Linear Optical Material : N-(2-chlorophenyl)-(1-propanamide), a related compound, has been synthesized and characterized for its potential as a new organic electro-optic and non-linear optical material. This involved UV-Vis, IR, NMR, and powder XRD techniques to assess its properties (Prabhu & Rao, 2000).

Medicinal Chemistry

  • Antibacterial and Antimycotic Properties : Research on arylsubstituted halogen(thiocyanato)amides, including 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, has shown these compounds to have significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Baranovskyi et al., 2018).

Environmental Science

  • Herbicidal Activity : The crystal structure and herbicidal activity of a similar compound, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, have been studied, indicating potential applications in agriculture (Liu et al., 2008).

Photochemical Reactions

  • Photoreactions in Organic Chemistry : Studies on N,N-dimethylpyruvamide (DMPA), a compound structurally related to 2-chloro-N-(2,3-dimethylphenyl)propanamide, have explored its photoreactions in different solvents. This research contributes to understanding the dynamics of organic photochemical reactions (Shima et al., 1984).

Structural and Dielectric Properties

  • Optical Material Science : Research into the structural, dielectric, and optical properties of N-(2 chlorophenyl)-(1-propanamide) single crystals, another related compound, informs the development of materials for optical applications (Srinivasan et al., 2006).

properties

IUPAC Name

2-chloro-N-(2,3-dimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-7-5-4-6-10(8(7)2)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCIFFJGMDXANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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